n-(4-Methoxyphenyl)naphthalen-1-amine
Overview
Description
n-(4-Methoxyphenyl)naphthalen-1-amine: is an organic compound with the molecular formula C₁₇H₁₅NO. It is characterized by the presence of a naphthalene ring bonded to an amine group, which is further substituted with a 4-methoxyphenyl group. This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methoxyphenyl)naphthalen-1-amine typically involves the reaction of 1-naphthylamine with 4-methoxyaniline. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: n-(4-Methoxyphenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Halogenated naphthalenes and phenyl derivatives.
Scientific Research Applications
Chemistry: n-(4-Methoxyphenyl)naphthalen-1-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of dyes, pigments, and other aromatic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its role in inhibiting certain enzymes and its potential as a therapeutic agent.
Industry: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use in these advanced technologies .
Mechanism of Action
The mechanism of action of n-(4-Methoxyphenyl)naphthalen-1-amine involves its interaction with specific molecular targets. In electronic applications, the compound acts as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated π-bridge units, which enhance its hole mobility and stability .
Comparison with Similar Compounds
- n-(4-Methoxyphenyl)naphthalen-2-amine
- n-(4-Methoxyphenyl)anthracen-1-amine
- n-(4-Methoxyphenyl)phenanthren-1-amine
Comparison: n-(4-Methoxyphenyl)naphthalen-1-amine is unique due to its specific structural configuration, which imparts distinct electronic properties. Compared to its analogs, it exhibits higher hole mobility and better stability, making it more suitable for use in organic electronic devices .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-Methoxyphenyl)naphthalen-1-amine, a compound featuring both naphthalene and an aromatic amine structure, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antioxidant, anticancer, and neuroprotective properties, as well as its potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy-substituted phenyl group attached to a naphthalene backbone, which is crucial for its biological interactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound and related compounds. The antioxidant activity is often assessed using the DPPH radical scavenging assay, where compounds are evaluated for their ability to neutralize free radicals.
Key Findings:
- Compounds similar to this compound have shown significant antioxidant activity, with some exhibiting effectiveness greater than that of ascorbic acid .
- The antioxidant mechanism may involve the donation of hydrogen atoms or electrons to free radicals, leading to reduced oxidative stress in cells.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its efficacy against different cancer cell lines has been evaluated using assays such as MTT and IC50 determination.
Case Studies:
- Cytotoxicity Against Cancer Cell Lines:
- Mechanism of Action:
Neuroprotective Properties
The role of this compound in neuroprotection has also been investigated. Its interaction with excitatory amino acid transporters (EAATs) suggests potential therapeutic applications in neurodegenerative diseases.
Research Insights:
- Studies indicate that derivatives of this compound can selectively inhibit EAAT1, which is crucial for regulating glutamate levels in the brain. This inhibition may help mitigate excitotoxicity associated with neurodegenerative conditions .
Summary of Biological Activities
Properties
IUPAC Name |
N-(4-methoxyphenyl)naphthalen-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-19-15-11-9-14(10-12-15)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGBIQYKSUTUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285038 | |
Record name | n-(4-methoxyphenyl)naphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-38-1 | |
Record name | NSC40278 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-methoxyphenyl)naphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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